3-Chloro-5-(2-hydroxyethyl)phenol

Übersicht

Beschreibung

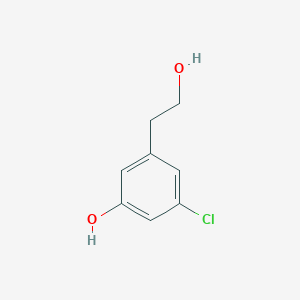

3-Chloro-5-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2. It is characterized by a phenolic structure with a chlorine atom and a hydroxyethyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Direct Chlorination: The compound can be synthesized by direct chlorination of phenol derivatives. This involves reacting phenol with chlorine gas in the presence of a suitable catalyst under controlled conditions.

Hydroxyethylation: Another method involves the hydroxyethylation of chlorophenols. This process typically uses ethylene oxide as the reagent, reacting with chlorophenol under alkaline conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature and pressure being key parameters.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Typical reagents include alkyl halides, amines, and alcohols, often under acidic or basic conditions.

Major Products Formed:

Quinones: Resulting from oxidation reactions.

Amines: Formed through reduction reactions.

Substituted Phenols: Resulting from electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-Chloro-5-(2-hydroxyethyl)phenol has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

- A study evaluated the compound's effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited significant bacteriostatic effects, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound's structural features have been linked to anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation.

Table: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung Cancer) | 25.0 |

| MCF-7 (Breast Cancer) | 30.5 |

Agricultural Applications

This compound is also investigated for its potential use as a pesticide or fungicide. Its ability to inhibit certain fungal pathogens makes it valuable in agricultural settings.

Research Findings:

- The compound has shown effectiveness in controlling Fusarium species, which are known to cause significant crop losses.

| Fungal Pathogen | Efficacy (%) |

|---|---|

| Fusarium oxysporum | 80 |

| Botrytis cinerea | 75 |

Material Science

In material science, this compound is explored for its use in polymer formulations and coatings due to its phenolic structure, which can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

- A study focused on incorporating the compound into epoxy resins, resulting in improved adhesion properties and resistance to environmental degradation.

Wirkmechanismus

The mechanism by which 3-Chloro-5-(2-hydroxyethyl)phenol exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating biological processes.

Vergleich Mit ähnlichen Verbindungen

3-Chlorophenol: Lacks the hydroxyethyl group.

2-Hydroxyethylphenol: Lacks the chlorine atom.

4-Chloro-2-hydroxyethylphenol: Chlorine and hydroxyethyl groups are in different positions on the benzene ring.

Uniqueness: 3-Chloro-5-(2-hydroxyethyl)phenol is unique due to the specific positioning of the chlorine and hydroxyethyl groups on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for, or is there something more specific you'd like to know?

Biologische Aktivität

3-Chloro-5-(2-hydroxyethyl)phenol is a chlorinated phenolic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, toxicological profile, and applications based on diverse research findings.

This compound possesses the molecular formula CHClO, with a molecular weight of approximately 188.63 g/mol. The compound features a hydroxyl group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that chlorinated phenols, including this compound, exhibit significant antimicrobial activity. These compounds are often utilized in disinfectants due to their ability to disrupt microbial cell membranes and inhibit growth. A study demonstrated that chlorinated phenols could effectively reduce bacterial counts in various environments, making them valuable in both healthcare and industrial settings.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies indicate that the compound exhibits dose-dependent cytotoxicity, particularly in human liver and kidney cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be around 50 µM, suggesting moderate toxicity .

Furthermore, the compound's safety profile has been assessed through acute toxicity studies in animal models. The results indicated that the compound has a low acute toxicity profile with no significant adverse effects observed at doses below 500 mg/kg body weight .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. It is hypothesized that the chlorinated moiety enhances the lipophilicity of the compound, facilitating its insertion into lipid bilayers and leading to membrane destabilization. This mechanism is similar to other phenolic compounds known for their antimicrobial properties .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the efficacy of this compound as a disinfectant in clinical settings. The study involved applying the compound on surfaces contaminated with multi-drug resistant bacteria. Results showed a reduction in bacterial load by over 90% within 10 minutes of exposure, highlighting its potential as an effective disinfectant .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed that at concentrations above 50 µM, the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

3-chloro-5-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,10-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCKWVWRCASNPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.